![molecular formula C20H23N3O3 B4578304 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4578304.png)
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide
Overview
Description
Research in the field of hydrazino and acetamide derivatives focuses on the synthesis, structural analysis, and evaluation of their biological activities. Compounds structurally related to 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide have been studied for various properties including antimicrobial, anti-inflammatory, and antihistaminic activities. These studies contribute to the broader understanding of the chemical and physical behaviors of such compounds.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of hydrazino with various aldehydes or ketones to produce hydrazino-acetamide derivatives. For instance, Thomas et al. (2009) synthesized 2-(N1-Substituted hydrazino)-N-[4-(5-methyl-benzoxazol-2-yl)-phenyl]-acetamide by reacting 2-Hydrazino-N-[4-(5-methyl benzoxzol-2-yl)-phenyl]-acetamide with various aldehydes, indicating a potential pathway for synthesizing similar compounds (Thomas, Geetha, & Murugan, 2009).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves spectroscopic methods and X-ray crystallography. López et al. (2010) provided insights into the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which are crucial for understanding the molecular interactions and stability of similar compounds (López, Jaramillo, Abonía, Cobo, & Glidewell, 2010).
Chemical Reactions and Properties
Research has shown unexpected reactions, such as the cleavage of C–S bonds during the hydrazination of related compounds, highlighting the complex chemistry involved in synthesizing and modifying these molecules. Nordin et al. (2016) observed unexpected C–S bond cleavage in their study, which could inform the handling of similar compounds (Nordin, Ariffin, Daud, & Sim, 2016).
Scientific Research Applications
Synthesis of Antihistaminic Agents
The synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones from compounds including those related to 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide demonstrates their potential in creating new classes of H1-antihistaminic agents. These compounds have been found to significantly protect animals from histamine-induced bronchospasm, indicating their effectiveness in antihistaminic activity with minimal sedation effects compared to standard treatments like chlorpheniramine maleate (Alagarsamy, Shankar, & Murugesan, 2008).
Development of H1-Antihistaminic Agents
Another study synthesizing novel 1-substituted-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, including derivatives of the compound , explored their use as H1-antihistaminic agents. These compounds showcased significant protection against histamine-induced bronchospasm in guinea pigs, highlighting their potential as a new class of H1-antihistamines with lower sedation effects compared to existing medications (Alagarsamy et al., 2008).
Catalytic Applications in Asymmetric Hydrogenation
The study on rigid P-chiral phosphine ligands, including tert-butylmethylphosphino groups, for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, reveals the broader application of tert-butyl compounds in catalysis. This research illustrates the high enantioselectivities and catalytic activities of these complexes in preparing chiral pharmaceutical ingredients, suggesting a promising role for similar tert-butyl compounds in catalytic processes (Imamoto et al., 2012).
Antibacterial Activity
Research into novel compounds like 2-aryloxy-N-phenylacetamide and N′-(2-aryloxyoxyacetyl) benzohydrazide derivatives has shown promising antibacterial activity against a variety of bacteria. This suggests the potential for compounds related to 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide in antibacterial applications, with specific derivatives demonstrating bactericidal activity and promising ADMET properties for consideration as antibacterial agents (Yele, Azam, & Wadhwani, 2021).
properties
IUPAC Name |
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-13-6-5-7-16(12-13)21-18(25)19(26)23-22-17(24)14-8-10-15(11-9-14)20(2,3)4/h5-12H,1-4H3,(H,21,25)(H,22,24)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTORHZPQIIALGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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